![molecular formula C17H17N7 B610108 Pik-III CAS No. 1383716-40-2](/img/structure/B610108.png)
Pik-III
Vue d'ensemble
Description
PIK-III (also known as VPS34-IN2) is a selective inhibitor of VPS34 enzymatic activity. It inhibits autophagy and de novo lipidation of LC3, leading to the stabilization of autophagy substrates .
Synthesis Analysis
PIK-III was found to augment its activity through its binding with the hydrophobic ATP binding pocket . It enhances lysosomal degradation of transferrin and low-density lipoprotein receptors leading to impaired iron and cholesterol uptake .
Molecular Structure Analysis
The molecular formula of PIK-III is C17H17N7 and its molecular weight is 319.36 . It binds to a unique hydrophobic pocket not present in related kinases such as PI (3)Kα .
Chemical Reactions Analysis
PIK-III is involved in the phosphorylation of the 3 position hydroxyl group of the inositol ring of phosphatidylinositol (PtdIns) . It also inhibits autophagy, which helps tumor cells resist metabolic stress and cancer treatment .
Physical And Chemical Properties Analysis
PIK-III has a molecular weight of 319.36 and a molecular formula of C17H17N7 .
Applications De Recherche Scientifique
PIK-III as an Autophagy Inhibitor : A study by Dowdle et al. (2014) explored the role of PIK-III in autophagy, revealing that it is a selective inhibitor of VPS34. This inhibition acutely impacts autophagy and lipidation of LC3, leading to the stabilization of autophagy substrates. They discovered that PIK-III's effects on autophagy have significant implications for ferritin degradation and iron homeostasis in vivo (Dowdle et al., 2014).
PIK-III and Cellular Homeostasis : The same study by Dowdle et al. (2014) also contributes to our understanding of cellular homeostasis. The inhibition of autophagy by PIK-III affects the degradation of misfolded proteins and damaged organelles, vital for maintaining cellular health and function.
Molecular Mechanisms of PIK-III : Another aspect of PIK-III's applications is understanding its molecular mechanisms. The study provides insights into the unique binding properties of PIK-III and its specificity compared to related kinases, such as PI(3)Kα. This is crucial for developing targeted therapies and understanding the regulation of cellular processes.
Mécanisme D'action
Target of Action
Pik-III, also known as VPS34-IN2, is a selective inhibitor of VPS34 . VPS34, or vacuolar protein sorting 34, is a class III phosphatidylinositol 3-kinase (PI3K) that plays a crucial role in cellular processes such as autophagy . Pik-III also shows inhibitory activity against PI(3)Kδ .
Mode of Action
Pik-III binds to the narrow hydrophobic pocket of the VPS34 active site, where ATP binds . This binding is enhanced by its cyclopropyl group and aminopyrimidine moiety . By binding to VPS34, Pik-III inhibits the enzyme’s activity, thereby affecting downstream processes such as autophagy .
Biochemical Pathways
The primary biochemical pathway affected by Pik-III is the autophagy pathway . Autophagy is a self-degradative process that is important for balancing sources of energy at critical times in development and in response to nutrient stress . Pik-III inhibits autophagy by preventing the lipidation of LC3, a crucial step in the formation of autophagosomes . This leads to the stabilization of autophagy substrates .
Result of Action
The inhibition of VPS34 by Pik-III leads to the disruption of autophagy, resulting in the stabilization of autophagy substrates . This can have various effects at the molecular and cellular levels, depending on the specific context. For instance, in the context of cancer, where autophagy can be a survival mechanism for cancer cells, the inhibition of autophagy could potentially have anti-cancer effects .
Safety and Hazards
Orientations Futures
The discovery of pharmacological inhibitors of PIK-III could reveal novel strategies for improving treatment outcomes for PIK-III-mediated human diseases . The impact of autophagy on cancer treatment and its corresponding responsiveness has galvanized the scientific community to develop novel inhibitors for cancer treatment .
Propriétés
IUPAC Name |
4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDLQLNIVFIJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pik-III |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.